molecular formula C10H16O3 B12588924 Methyl 3-(cyclohexyloxy)prop-2-enoate CAS No. 646516-60-1

Methyl 3-(cyclohexyloxy)prop-2-enoate

Cat. No.: B12588924
CAS No.: 646516-60-1
M. Wt: 184.23 g/mol
InChI Key: HXYZMSJZMGRLQJ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexyloxy)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyloxy group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(cyclohexyloxy)prop-2-enoate typically involves the esterification of 3-(cyclohexyloxy)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(cyclohexyloxy)prop-2-enoic acid+methanolacid catalystmethyl 3-(cyclohexyloxy)prop-2-enoate+water\text{3-(cyclohexyloxy)prop-2-enoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(cyclohexyloxy)prop-2-enoic acid+methanolacid catalyst​methyl 3-(cyclohexyloxy)prop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexyloxy)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 3-(cyclohexyloxy)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 3-(cyclohexyloxy)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active cyclohexyloxy group. This group can then interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate

Uniqueness

Methyl 3-(cyclohexyloxy)prop-2-enoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

646516-60-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 3-cyclohexyloxyprop-2-enoate

InChI

InChI=1S/C10H16O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

HXYZMSJZMGRLQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1CCCCC1

Origin of Product

United States

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